4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a propan-2-yloxy group and a thiophen-2-yl-1,2,5-oxadiazol-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via an etherification reaction, where the hydroxyl group of the benzamide is reacted with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Thiophen-2-yl-1,2,5-oxadiazol-3-yl Moiety: This moiety can be synthesized through a cyclization reaction involving thiophene-2-carboxylic acid and appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, where nucleophiles can replace the propan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signal Transduction Pathways: Influencing pathways such as apoptosis, cell proliferation, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-CL-2-(2-thiophen-2-yl-2H-5-oxa-3,3a-diaza-cyclopenta(a)naphthalen-4-yl)-phenol: A compound with a similar thiophene and oxadiazole structure.
{1-[4-(propan-2-yloxy)phenyl]ethyl}[1-(thiophen-2-yl)ethyl]amine: Another compound featuring a propan-2-yloxy group and thiophene moiety.
Uniqueness
4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features allow for diverse applications in various fields of research, making it a valuable compound for further investigation.
Biological Activity
4-(propan-2-yloxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound belongs to the oxadiazole class, which has been recognized for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula for this compound is C22H23N3O2S with a molecular weight of approximately 365 Da. The compound features a complex structure that includes an oxadiazole ring and a thiophene moiety, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H23N3O2S |
Molecular Weight | 365 Da |
LogP (octanol-water partition coefficient) | 5.7 |
Polar Surface Area (Ų) | 30 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Biological Activity Overview
Recent studies have shown that oxadiazole derivatives exhibit a range of biological activities. The specific compound has been evaluated for its potential as an anticancer agent and as an inhibitor of carbonic anhydrases (CAs), which are important targets in cancer therapy.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings can selectively inhibit cancer cell proliferation. For instance, derivatives similar to the one studied have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-2 (melanoma). The IC50 values for these compounds often fall within the micromolar range, indicating promising anticancer potential.
Case Study:
In a study evaluating several oxadiazole derivatives, one compound demonstrated an IC50 value of 0.65 µM against MCF-7 cells, showcasing its effectiveness in inhibiting cancer cell growth. This study emphasized the importance of structural modifications in enhancing biological activity .
Inhibition of Carbonic Anhydrases
Carbonic anhydrases play a crucial role in tumor biology by facilitating pH regulation and promoting tumor growth. The evaluation of oxadiazole derivatives revealed that certain compounds could selectively inhibit human carbonic anhydrases (hCA IX and hCA II) at nanomolar concentrations. For example, one derivative showed a Ki value of 89 pM against hCA IX, highlighting its potential as a therapeutic agent .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within cancer cells. The presence of the thiophene and oxadiazole moieties may facilitate binding to active sites of target proteins or enzymes, leading to inhibition of their activity and subsequent effects on cell proliferation.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-propan-2-yloxy-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10(2)21-12-7-5-11(6-8-12)16(20)17-15-14(18-22-19-15)13-4-3-9-23-13/h3-10H,1-2H3,(H,17,19,20) |
InChI Key |
APNDREJHACUNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CS3 |
Origin of Product |
United States |
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